2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
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Overview
Description
2-(2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines an indole core with an oxadiazole ring, linked through an acetamide bridge to a phenethyl group, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Indole Synthesis: The indole core is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The oxadiazole and indole moieties are then coupled using a suitable linker, such as an acetamide group, through amide bond formation. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Final Assembly: The phenethyl group is introduced in the final step, often through a nucleophilic substitution reaction, to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenethyl moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the acetamide linkage using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are being investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties. The presence of the indole and oxadiazole rings contributes to its bioactivity, enabling interactions with enzymes and receptors.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors, while the oxadiazole ring can interact with various enzymes, inhibiting their activity. These interactions can modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)ethanamine
- N-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-4-methylbenzenesulfonamide
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
Uniqueness
Compared to similar compounds, 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide stands out due to its combined indole and oxadiazole structures, which provide a unique set of chemical and biological properties. This dual functionality enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17(2)14-23-26-27-24(30-23)21-15-19-10-6-7-11-20(19)28(21)16-22(29)25-13-12-18-8-4-3-5-9-18/h3-11,15,17H,12-14,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPSDXXAAQVJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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